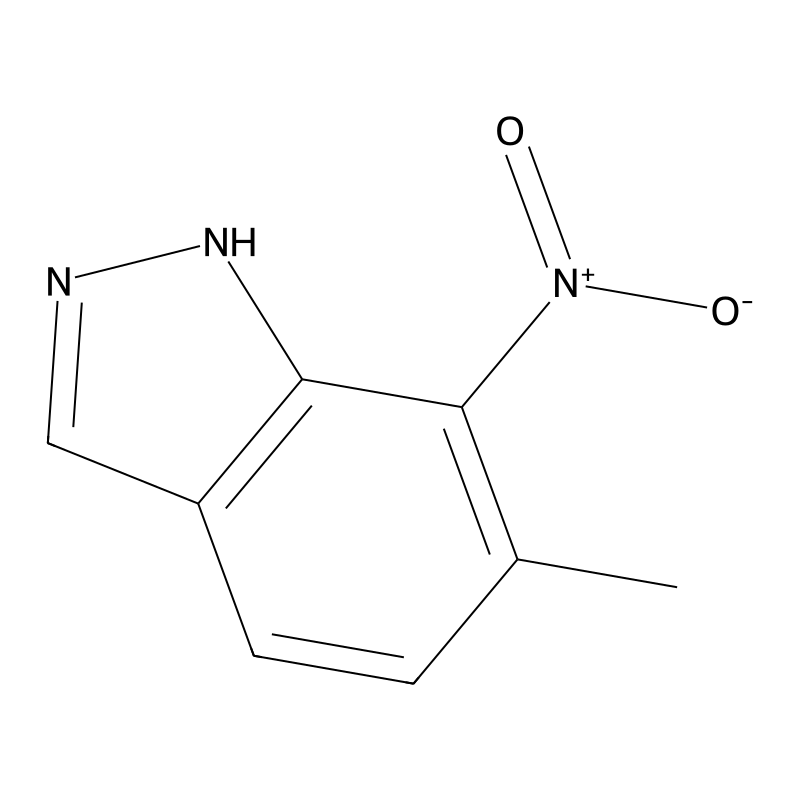6-methyl-7-nitro-1H-indazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
6-Methyl-7-nitro-1H-indazole is an organic compound belonging to the class of indazoles. Several methods have been reported for its synthesis, including nitration of 6-methylinduzole and diazotization of 6-methylaniline followed by ring closure with nitrous acid [, ].
The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Potential Applications:
While the specific research applications of 6-methyl-7-nitro-1H-indazole are not extensively documented, its structural features suggest potential in various areas:
- Medicinal Chemistry: The nitro group and the indazole ring are common motifs found in various bioactive molecules. Therefore, 6-methyl-7-nitro-1H-indazole could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological activities [].
- Material Science: Indazole derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their interesting photophysical properties []. Further research is needed to determine if 6-methyl-7-nitro-1H-indazole possesses similar properties.
6-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The compound features a methyl group at the 6th position and a nitro group at the 7th position, which contribute to its unique chemical properties and potential biological activities. This compound is represented by the molecular formula and has garnered attention in scientific research due to its diverse applications in medicinal chemistry and biochemistry .
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
- Substitution: The compound may participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
- Cyclization: It can also undergo cyclization reactions to form more complex heterocyclic structures.
These reactions are facilitated under specific conditions, utilizing common reagents like nitric acid for nitration and various solvents such as dichloromethane or ethanol .
Research indicates that 6-methyl-7-nitro-1H-indazole exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase enzymes. This inhibition is crucial as nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission. The compound's mechanism of action likely involves interference with the nitric oxide synthase pathway, similar to other indazole derivatives .
The synthesis of 6-methyl-7-nitro-1H-indazole typically involves:
- Nitration Reaction: Starting with 6-methylindazole, it is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) under controlled temperatures to achieve selective nitration at the 7th position.
- Purification: The crude product is purified through recrystallization or column chromatography to isolate the desired compound.
Industrial methods may utilize large-scale nitration processes with optimized conditions for enhanced yield and purity, often employing continuous flow reactors for efficiency .
6-methyl-7-nitro-1H-indazole has various applications in scientific research, particularly in:
- Medicinal Chemistry: As a potential therapeutic agent due to its inhibitory effects on nitric oxide synthase.
- Biochemical Research: Investigating its role in signaling pathways related to nitric oxide.
- Synthetic Chemistry: Serving as an intermediate for synthesizing other biologically active compounds.
Its unique structure allows it to be a valuable building block in drug discovery and development .
Studies exploring the interactions of 6-methyl-7-nitro-1H-indazole with biological targets have shown its potential as an effective inhibitor of nitric oxide synthases. These interactions are crucial for understanding its pharmacological properties and therapeutic potential. Additionally, research into its binding affinities and mechanisms can provide insights into optimizing its efficacy as a drug candidate .
Several compounds share structural similarities with 6-methyl-7-nitro-1H-indazole:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-nitroindazole | Lacks the methyl group at the 6th position | Primarily studied for similar biological activities |
| 6-methylindazole | Lacks the nitro group at the 7th position | Focused on different chemical reactivities |
| 5-nitroindazole | Nitro group at the 5th position | Different pharmacological profiles |
The uniqueness of 6-methyl-7-nitro-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not present in these similar compounds. This makes it particularly valuable for research applications aimed at understanding nitric oxide synthase inhibition and related pathways .








